N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a piperidine sulfonyl group and a triazolothiazole moiety attached to a benzamide core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolothiazole ring . The piperidine sulfonyl group is then introduced through a sulfonylation reaction, followed by the attachment of the benzamide moiety through an amide coupling reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazolothiazole moiety allows it to bind to enzymes and receptors through hydrogen bonding and hydrophobic interactions . This binding can inhibit the activity of enzymes such as carbonic anhydrase and cholinesterase, leading to therapeutic effects such as reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiazole core but differ in the substituents attached to the ring system.
Triazolo[4,3-a]pyrazine derivatives: These compounds have a similar triazole ring but are fused with a pyrazine ring instead of a thiadiazole ring.
Thiazole derivatives: These compounds contain a thiazole ring but lack the triazole moiety, resulting in different chemical and biological properties.
The uniqueness of 4-(PIPERIDINE-1-SULFONYL)-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BENZAMIDE lies in its combination of the piperidine sulfonyl group and the triazolothiazole moiety, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H19N5O3S2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C16H19N5O3S2/c22-14(17-15-18-19-16-21(15)10-11-25-16)12-4-6-13(7-5-12)26(23,24)20-8-2-1-3-9-20/h4-7H,1-3,8-11H2,(H,17,18,22) |
InChI Key |
AQTJQNMHKLUQSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C4N3CCS4 |
Origin of Product |
United States |
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